molecular formula C15H16O2 B11877757 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- CAS No. 5500-53-8

1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-

Cat. No.: B11877757
CAS No.: 5500-53-8
M. Wt: 228.29 g/mol
InChI Key: NVJTYSRAVPCWNR-UHFFFAOYSA-N
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Description

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to an oxaspirodecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one typically involves the condensation of cyclohexanone with phenylacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for 2-phenyl-1-oxaspiro[4This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one
  • 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate

Uniqueness

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one is unique due to its specific spirocyclic structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5500-53-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)17-15(14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

NVJTYSRAVPCWNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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